molecular formula C22H17N5O B14351379 {4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 93090-72-3

{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile

Cat. No.: B14351379
CAS No.: 93090-72-3
M. Wt: 367.4 g/mol
InChI Key: BINPHQURJWLVTJ-UHFFFAOYSA-N
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Description

{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with a cyanoethyl and phenoxyethyl group, along with an ethene tricarbonitrile moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-aminophenyl ethene tricarbonitrile, which is then reacted with 2-cyanoethyl and 2-phenoxyethyl halides under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps like recrystallization or chromatography to obtain the pure compound. The use of automated systems and advanced monitoring techniques ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile apart from similar compounds is its specific substitution pattern and the presence of both cyanoethyl and phenoxyethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

93090-72-3

Molecular Formula

C22H17N5O

Molecular Weight

367.4 g/mol

IUPAC Name

2-[4-[2-cyanoethyl(2-phenoxyethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C22H17N5O/c23-11-4-12-27(13-14-28-21-5-2-1-3-6-21)20-9-7-18(8-10-20)22(17-26)19(15-24)16-25/h1-3,5-10H,4,12-14H2

InChI Key

BINPHQURJWLVTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN(CCC#N)C2=CC=C(C=C2)C(=C(C#N)C#N)C#N

Origin of Product

United States

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